3-Nitro-5-(trifluoromethyl)benzamide
Overview
Description
3-Nitro-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of 3-Nitro-5-trifluoromethyl-benzamide is the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
3-Nitro-5-trifluoromethyl-benzamide interacts with its target, DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of arabinogalactan, thereby compromising the integrity of the mycobacterial cell wall .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, 3-Nitro-5-trifluoromethyl-benzamide prevents the formation of arabinogalactan . The downstream effect of this inhibition is the disruption of the mycobacterial cell wall, which is detrimental to the survival of the bacteria .
Result of Action
The molecular and cellular effects of 3-Nitro-5-trifluoromethyl-benzamide’s action include the disruption of the mycobacterial cell wall . This disruption results from the inhibition of arabinogalactan biosynthesis, leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of 3-Nitro-5-trifluoromethyl-benzamide can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other substances, and the temperature
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 3-Nitro-5-trifluoromethyl-benzamide plays an important role in biochemical reactions . It interacts with carbon-centered radical intermediates, contributing to the trifluoromethylation process
Cellular Effects
Benzamide derivatives have been shown to induce apoptosis via the caspase-dependent pathway in certain cell lines
Molecular Mechanism
It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates . This could potentially influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)benzamide typically involves the nitration of 5-(trifluoromethyl)benzamide. A common method includes the reaction of 5-(trifluoromethyl)benzoic acid with nitric acid in the presence of sulfuric acid to introduce the nitro group at the meta position relative to the trifluoromethyl group . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 3-Amino-5-(trifluoromethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-Nitro-5-(trifluoromethyl)benzoic acid and ammonia.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)benzamide:
2-Chloro-3-nitro-5-(trifluoromethyl)benzamide: Contains an additional chloro group, which can further influence its chemical behavior and biological activity.
Uniqueness
3-Nitro-5-(trifluoromethyl)benzamide is unique due to the combination of the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination can enhance its reactivity and potential as a versatile intermediate in organic synthesis and its potential biological activities .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)5-1-4(7(12)14)2-6(3-5)13(15)16/h1-3H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMMVWKAROMENU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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